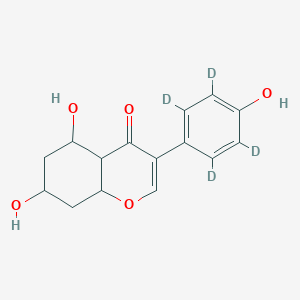
5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound characterized by the presence of multiple hydroxyl groups and deuterium atoms. This compound is a derivative of chromen-4-one, a class of compounds known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying deuterium effects in organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in binding to these targets, while the deuterium atoms may influence the compound’s stability and reactivity. The pathways involved include modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 6,8-dideuterio-5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one
- (6aR,10aR)-6a,7,7,10a-tetradeuterio-3-(7,7-dideuterio-2-methyloctan-2-yl)-1-hydroxy-6,6-dimethyl-8,10-dihydrobenzocbenzopyran-9-one
- 3-[dideuterio-[2,3,5,6-tetradeuterio-4-(2-methylpropoxy)phenyl]methyl]-1-[(4-fluorophenyl)methyl]-1-(1-methyl-4-piperidinyl)urea
Uniqueness
The uniqueness of 5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one lies in its specific deuterium incorporation, which can significantly affect its chemical and biological properties. This makes it a valuable compound for studying isotope effects and developing new applications in various fields .
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
280.31 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-4,7,10,12-14,16-18H,5-6H2/i1D,2D,3D,4D |
InChI Key |
JTQPSRMMVVQRBG-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=COC3CC(CC(C3C2=O)O)O)[2H])[2H])O)[2H] |
Canonical SMILES |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


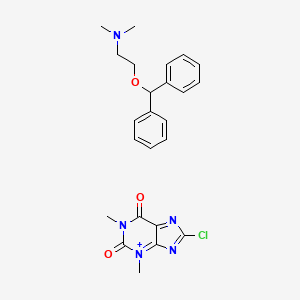
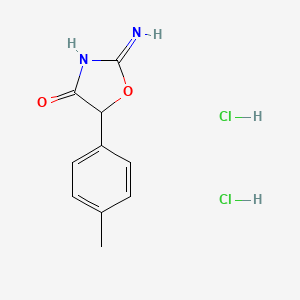

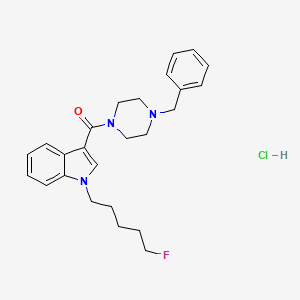
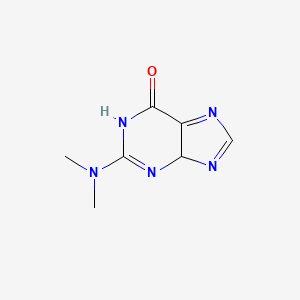
![4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline](/img/structure/B12354057.png)
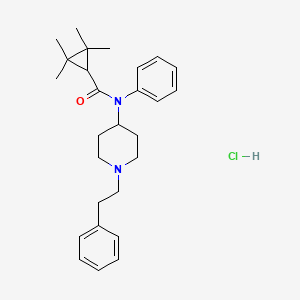
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12354069.png)

![11-Ketotestosterone-[16,16,17-d3]](/img/structure/B12354106.png)

![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
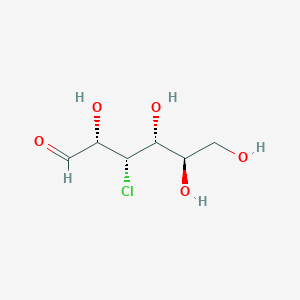
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354125.png)
